[1-(2-Fluorophenyl)ethylidene]propanedinitrile
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Overview
Description
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C11H7FN2 . It consists of 11 carbon atoms, 7 hydrogen atoms, 2 nitrogen atoms, and 1 fluorine atom . This compound is known for its unique structure, which includes a fluorophenyl group attached to an ethylidene-propanedinitrile moiety.
Preparation Methods
The synthesis of [1-(2-Fluorophenyl)ethylidene]propanedinitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Chemical Reactions Analysis
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Fluorophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: can be compared with other similar compounds, such as:
[1-(4-Fluorophenyl)ethylidene]propanedinitrile: This compound has a similar structure but with the fluorine atom at the para position instead of the ortho position. The difference in the position of the fluorine atom can lead to variations in chemical reactivity and biological activity.
[1-(2-Chlorophenyl)ethylidene]propanedinitrile: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and interactions.
Conclusion
This compound: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal studies.
Properties
CAS No. |
562812-56-0 |
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Molecular Formula |
C11H7FN2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7FN2/c1-8(9(6-13)7-14)10-4-2-3-5-11(10)12/h2-5H,1H3 |
InChI Key |
VAQSWQLFAZCUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
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